molecular formula C11H16N2O7 B11745857 5-(2-Hydroxyethyl)uridine

5-(2-Hydroxyethyl)uridine

Cat. No.: B11745857
M. Wt: 288.25 g/mol
InChI Key: OSEOKIRHVJGJJM-FDDDBJFASA-N
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Description

5-(2-Hydroxyethyl)uridine is a modified pyrimidine nucleoside derivative. It is a thymidine analogue and has insertional activity towards replicated DNA. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)uridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various uracil derivatives and modified nucleosides, which have applications in antiviral and anticancer research .

Scientific Research Applications

5-(2-Hydroxyethyl)uridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)uridine involves its incorporation into DNA during replication. This incorporation can disrupt normal DNA synthesis and repair processes, leading to the inhibition of viral replication and cancer cell proliferation. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxyethyl)uridine is unique due to its specific modification at the 5-position, which enhances its ability to be incorporated into DNA and exert its biological effects. This modification also provides distinct chemical reactivity compared to other nucleoside analogues .

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c14-2-1-5-3-13(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,14-17H,1-2,4H2,(H,12,18,19)/t6-,7-,8-,10-/m1/s1

InChI Key

OSEOKIRHVJGJJM-FDDDBJFASA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CCO

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCO

Origin of Product

United States

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